Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside
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Overview
Description
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside (CAS number: 54497-89-1) is a compound used as a protective agent for drugs. It enhances their pharmacological activity and preserves their stability. Additionally, it finds applications in research related to various diseases, particularly those involving carbohydrate metabolism.
Preparation Methods
- The synthetic route involves the reaction of α-D-glucopyranoside with p-toluenesulfonyl chloride (tosyl chloride) to form the corresponding tosylated glucopyranoside. The specific reaction conditions and industrial production methods may vary, but this general approach is commonly employed.
Chemical Reactions Analysis
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
- Common reagents include tosyl chloride, sodium iodide, and acetic anhydride.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its interactions with carbohydrate-binding proteins.
Industry: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism by which Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or pathways.
Comparison with Similar Compounds
- Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside is structurally related to other tosylated glucopyranosides, such as Methyl 4,6-O-benzylidene-2,3-di-O-p-toluenesulfonyl-α-D-glucopyranoside.
- Its uniqueness lies in its specific substitution pattern and potential applications.
Properties
Molecular Formula |
C21H26O10S2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3 |
InChI Key |
LETWHQSOZHSWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Origin of Product |
United States |
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